Home > Products > Screening Compounds P62177 > 3',4'-Dideoxykanamycin C hemihydrate
3',4'-Dideoxykanamycin C hemihydrate - 65566-76-9

3',4'-Dideoxykanamycin C hemihydrate

Catalog Number: EVT-14608118
CAS Number: 65566-76-9
Molecular Formula: C18H36N4O9
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3',4'-Dideoxykanamycin C hemihydrate is a derivative of kanamycin, which belongs to the class of aminoglycoside antibiotics. This compound is notable for its potential effectiveness against antibiotic-resistant bacteria, making it a subject of interest in pharmaceutical research and development. It is synthesized from kanamycin through various chemical modifications, which enhance its antibacterial properties.

Source

The compound is derived from kanamycin, which is naturally produced by the bacterium Streptomyces kanamyceticus. Kanamycin itself has been widely used in clinical settings for its broad-spectrum activity against Gram-negative bacteria. The modification to create 3',4'-dideoxykanamycin C involves specific chemical processes that alter its structure to improve efficacy and reduce resistance.

Classification

3',4'-Dideoxykanamycin C hemihydrate is classified as an aminoglycoside antibiotic. This class of antibiotics functions primarily by inhibiting bacterial protein synthesis, making them effective against various bacterial infections. The compound's classification reflects its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 3',4'-dideoxykanamycin C typically involves several key steps:

  1. Starting Material: The synthesis begins with kanamycin as the primary substrate.
  2. Chemical Modifications:
    • N-tosylation: This step involves the introduction of a tosyl group to enhance reactivity.
    • O-sulphonylation: The hydroxyl groups at positions 3' and 4' are converted to sulphonyl derivatives.
    • Unsaturation: The formation of a double bond at the 3',4' positions is achieved through elimination reactions.
    • Hydrogenation: Finally, hydrogenation reduces the unsaturated intermediate to yield the desired dideoxy derivative .

Technical Details

The synthesis often employs reagents such as sodium iodide in N,N-dimethylformamide for specific transformations, and zinc dust can be used for further modifications. The removal of protective groups is typically accomplished using sodium in ammonia-ethylamine solutions .

Molecular Structure Analysis

Structure

The molecular formula for 3',4'-dideoxykanamycin C hemihydrate is C18H37N5O8C_{18}H_{37}N_{5}O_{8}, with a molar mass of approximately 451.521gmol1451.521\,g\cdot mol^{-1}. Its structure features a characteristic aminoglycoside backbone with specific modifications that enhance its antibacterial properties.

Data

  • IUPAC Name: The full IUPAC name includes details about the specific stereochemistry and functional groups present in the molecule.
  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation provides a way to encode the structure in a linear format.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3',4'-dideoxykanamycin C involves several key reactions:

  • N-tosylation: Increases electrophilicity at nitrogen sites.
  • Sulphonylation: Converts hydroxyl groups into better leaving groups for subsequent reactions.
  • Hydrogenation: Reduces double bonds formed during unsaturation steps .

Technical Details

Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Mechanism of Action

Process

3',4'-Dideoxykanamycin C hemihydrate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the bacterial ribosome, specifically targeting the 30S subunit, which interferes with the translation process.

Data

Research indicates that this compound retains activity against strains resistant to other aminoglycosides, highlighting its potential utility in treating difficult infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Generally soluble in water, which aids in its formulation for pharmaceutical use.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It is reactive towards nucleophiles due to its functional groups, allowing for further derivatization if necessary .
Applications

Scientific Uses

3',4'-Dideoxykanamycin C hemihydrate has several applications in scientific research:

  • Antibacterial Research: Investigated for its efficacy against resistant bacterial strains.
  • Pharmaceutical Development: Used as a lead compound for developing new antibiotics with improved properties.
  • Mechanistic Studies: Employed in studies aimed at understanding bacterial resistance mechanisms and protein synthesis pathways.

This compound represents a significant advancement in the search for effective treatments against resistant bacterial infections, showcasing the importance of continued research in antibiotic development.

Introduction to 3',4'-Dideoxykanamycin C Hemihydrate in Antimicrobial Research

Historical Development and Discovery within the Kanamycin Derivative Family

The discovery of 3',4'-Dideoxykanamycin C hemihydrate (CAS 65566-76-9) represents a strategic advancement in semisynthetic aminoglycoside antibiotics, originating from foundational work on natural kanamycins. Kanamycin A, first isolated in 1957 from Streptomyces kanamyceticus, exhibited broad-spectrum activity but rapidly encountered enzymatic resistance in clinical settings by the mid-1960s [8] [4]. This limitation catalyzed efforts to develop derivatives with enhanced stability. Japanese researcher Hamao Umezawa pioneered rational structural modifications, leading to 3',4'-dideoxykanamycin B (dibekacin) in 1971—the first clinically successful deoxygenated derivative [8]. Building on this, 3',4'-Dideoxykanamycin C hemihydrate emerged as a structural analog derived from the lesser-abundant natural precursor kanamycin C, which features D-glucosamine at the C4 position instead of 6-amino-6-deoxy-D-glucose in kanamycin A [10]. Its synthesis addressed both supply limitations and resistance prevalence, positioning it within the "golden age" of antibiotic derivatization (1970s–1980s) [9]. The hemihydrate form (water stoichiometry of 0.5:1) was engineered to optimize crystalline stability for industrial production [1].

Table 1: Evolution of Key Kanamycin Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDevelopment Era
Kanamycin AC₁₈H₃₆N₄O₁₁484.53'OH, 4'OH groups1957
Dibekacin (3',4'-dideoxykanamycin B)C₁₈H₃₇N₅O₇451.53'H, 4'H at ring I1971
3',4'-Dideoxykanamycin C hemihydrateC₁₈H₃₆N₄O₉·0.5H₂O452.5Deoxygenated ring I + glucosamine at C4Post-1975

Structural Modifications and Rationale for Deoxygenation at 3' and 4' Positions

Kanamycin C (precursor to 3',4'-Dideoxykanamycin C) shares the 2-deoxystreptamine (2-DOS) core characteristic of aminoglycosides but incorporates a D-glucosamine moiety at the C4 position of 2-DOS, distinct from kanamycin A/B’s 6-amino-6-deoxyglucose or neosamine [10] [4]. The strategic removal of hydroxyl groups at the 3' and 4' positions of its hexose ring (Ring I) was driven by resistance mechanisms: Bacterial aminoglycoside-3'-phosphotransferases (APH(3')) and 4'-adenylyltransferases (ANT(4')) phosphorylate or adenylate these oxygen groups, sterically blocking ribosomal binding [5]. Deoxygenation eliminates these enzymatic targets, as confirmed by kinetic studies showing >50-fold reduced inactivation by APH(3')-Ia compared to kanamycin A .

3',4'-Dideoxykanamycin C hemihydrate (C₁₈H₃₆N₄O₉·0.5H₂O) retains critical functional groups for antibacterial activity: The 6'-NH₂ on Ring I and 2''-NH₂ on Ring II facilitate binding to the 16S rRNA A-site, while the hemihydrate stabilizes the crystal lattice via hydrogen bonding with the 2-DOS hydroxyls [1] [10]. The IUPAC name—4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol—encodes this pharmacophore [1].

Role in Addressing Antibiotic Resistance: Emergence as a Semisynthetic Aminoglycoside

3',4'-Dideoxykanamycin C hemihydrate exemplifies the semisynthetic strategy to overcome enzymatically mediated resistance. Its design directly counters the dominant resistance mechanisms of the 1970s: O-phosphorylation (e.g., APH(3') enzymes) and O-adenylylation (e.g., ANT(4')) prevalent in Staphylococcus aureus and Gram-negative bacilli [5]. By excising the 3'OH/4'OH sites, the derivative maintains unaltered affinity for the bacterial 30S ribosomal subunit while evading inactivation [8].

Critically, its activity extends to strains resistant to earlier aminoglycosides via:

  • Bypassing Phosphotransferases: Retains low MICs against E. coli and P. aeruginosa expressing APH(3')-I .
  • Synergy with Acyl-Modified Derivatives: While lacking 1-N-acyl groups (e.g., arbekacin’s AHB chain), its deoxygenated scaffold provides a template for further modifications targeting acetyltransferases like AAC(6') .
  • Activity Against Emerging MRSA: Though less potent than arbekacin against MRSA, it informed later derivatives like 2''-amino-2''-deoxyarbekacin, designed to resist bifunctional AAC(6')/APH(2") enzymes [9].

Table 2: Resistance Mechanisms Targeted by 3',4'-Dideoxykanamycin C

Resistance MechanismEnzyme ExamplesEffect on Kanamycin A/CEffect on 3',4'-Dideoxykanamycin C
O-PhosphorylationAPH(3')-Ia, APH(3')-IIaInactivation (MIC >256 µg/mL)No inactivation (MIC 1–8 µg/mL)*
O-AdenylylationANT(4')-IaInactivationResistance bypassed
N-AcetylationAAC(6')-Ii, AAC(3)-IbVariable inactivationPartial retention of activity

Table 1 and 2 data synthesized from [1] [5]. *Hypothetical MIC based on structural analogs like dibekacin .

The compound’s significance transcends its direct use; it provided a chemical blueprint for "resistance-resistant" aminoglycosides during a period of declining antibiotic innovation [9]. Its hemihydrate form remains vital for pharmaceutical research into novel bacterial targeting strategies [1].

  • 3',4'-Dideoxykanamycin C hemihydrate
  • Kanamycin A
  • Kanamycin B
  • Kanamycin C
  • Dibekacin (3',4'-dideoxykanamycin B)
  • Arbekacin
  • Streptomycin

Properties

CAS Number

65566-76-9

Product Name

3',4'-Dideoxykanamycin C hemihydrate

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H36N4O9

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2

InChI Key

LXQWENIGEFXSFN-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.